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Compound of Interest

Compound Name: (1-Phenylpiperidin-4-yl)methanol

Cat. No.: B150845

An In-depth Technical Guide to the Physical and Chemical Properties of (1-Phenylpiperidin-4-
yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of (1-Phenylpiperidin-4-yl)methanol. The information is compiled from various
sources to aid in research and development activities.

Chemical Structure and Identifiers

(1-Phenylpiperidin-4-yl)methanol is a chemical compound with a piperidine ring substituted
at the 1-position with a phenyl group and at the 4-position with a hydroxymethyl group.

Identifier Value

IUPAC Name (1-Phenylpiperidin-4-yl)methanol

CAS Number 697306-45-9

Molecular Formula C12H17NO

Molecular Weight 191.27 g/mol

Canonical SMILES C1CN(CCcC1co)c2=Ccc=Ccc=C2
InChl Key TXXOCHYAPLXLKC-UHFFFAOYSA-N
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Physicochemical Properties

A summary of the known and predicted physical and chemical properties of (1-
Phenylpiperidin-4-yl)methanol is presented below. Experimental values are prioritized, and
predicted values are noted accordingly.

Property Value Source

166-167 °C (for _
Experimental (related

Melting Point phenyl(piperidin-4-yl)ymethanol)
compound)
[1]

Boiling Point 332.0£22.0 °C[1] Predicted
Water Solubility 2383.23 mg/L[2] Predicted
logP (Octanol/Water Partition )

o 3.1[3] Predicted
Coefficient)
pKa 14.13+0.20[1] Predicted

Spectral Data
'H NMR Spectroscopy

The *H NMR spectrum provides information about the hydrogen atoms in the molecule.
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
7.23-7.28 m 2H Ar-H
6.81-6.96 m 3H Ar-H
3.69-3.74 m 2H -CHz- (piperidine ring)
3.55 t, J=5.8Hz 2H -CH20H
2.72 td, J=12.2, 2.4Hz 2H -CH2- (piperidine ring)
1.83-1.88 m 2H -CHz- (piperidine ring)
1.62-1.69 m 1H -CH- (piperidine ring)
1.25-1.46 m 2H -CH2- (piperidine ring)

3C NMR Spectroscopy

While specific experimental 3C NMR data for (1-Phenylpiperidin-4-yl)methanol is not readily
available in the searched literature, predicted shifts can be estimated based on the structure
and data from similar compounds. Generally, one would expect signals for the aromatic
carbons (between 110-150 ppm), the piperidine ring carbons (between 25-60 ppm), and the
hydroxymethyl carbon (around 60-70 ppm).

Infrared (IR) Spectroscopy

An experimental IR spectrum for (1-Phenylpiperidin-4-yl)methanol is not available in the
searched literature. However, characteristic absorption bands can be predicted based on its
functional groups:
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Wavenumber (cm~?)

Functional Group

Vibration Mode

3600-3200 (broad) O-H Stretching
3100-3000 C-H (aromatic) Stretching
3000-2850 C-H (aliphatic) Stretching
1600, 1500, 1450 C=C (aromaitic) Stretching
1260-1000 C-0 Stretching
1250-1000 C-N Stretching

Mass Spectrometry

Experimentally determined mass spectrometry data for (1-Phenylpiperidin-4-yl)methanol is

not available in the provided search results. The predicted monoisotopic mass is 191.131014

Da.[3] In a typical electron ionization (EI) mass spectrum, one would expect to see the

molecular ion peak [M]* at m/z 191, along with fragmentation patterns corresponding to the

loss of the hydroxyl group, parts of the piperidine ring, and the phenyl group.

Experimental Protocols
Synthesis of (1-Phenylpiperidin-4-yl)methanol

Method: Reduction of ethyl 1-phenylpiperidine-4-carboxylate.

Procedure:

Cool the solution to 0 °C in an ice bath.

Stir the reaction mixture at 0 °C for 2 hours.

Dissolve ethyl 1-phenylpiperidine-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

Slowly add lithium aluminum hydride (LiAIH4) (1.25 eq) to the cooled solution.

Monitor the reaction progress using thin-layer chromatography (TLC).
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» Upon completion, carefully quench the reaction by the dropwise addition of a saturated

agueous solution of ammonium chloride.

o Separate the organic layer and dry it over anhydrous magnesium sulfate.

» Concentrate the solution under reduced pressure to obtain the crude product.

» Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl

acetate eluent system) to yield (1-Phenylpiperidin-4-yl)methanol.
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Caption: Synthetic workflow for (1-Phenylpiperidin-4-yl)methanol.

Determination of Physicochemical Properties (General

Protocols)

The following are general experimental protocols that can be adapted for the determination of

the physicochemical properties of (1-Phenylpiperidin-4-yl)methanol.

o Asmall, finely powdered sample of the compound is packed into a capillary tube.

e The capillary tube is placed in a melting point apparatus.

e The sample is heated slowly, and the temperature at which the solid begins to melt and the

temperature at which it completely liquefies are recorded as the melting point range.[2]

e Add a small, accurately weighed amount of the solute (e.g., 1-5 mg) to a known volume of

the solvent (e.g., 1 mL) in a vial.

o Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure

equilibrium is reached.

o Centrifuge the mixture to separate the undissolved solid.
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Analyze the concentration of the solute in the supernatant using a suitable analytical method
(e.g., HPLC, UV-Vis spectroscopy).

Dissolve an accurately weighed sample (typically 5-20 mg for *H NMR, 20-100 mg for 13C
NMR) in a suitable deuterated solvent (e.g., CDClz, DMSO-ds).

Transfer the solution to an NMR tube.

Acquire the spectrum on an NMR spectrometer, using appropriate parameters (e.g., pulse
sequence, acquisition time, number of scans) to obtain a good signal-to-noise ratio.

Process the raw data (Fourier transformation, phasing, baseline correction) to obtain the final
spectrum.

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with
dry potassium bromide and pressing the mixture into a thin disk. Alternatively, use an
Attenuated Total Reflectance (ATR) accessory.

Place the sample in the IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm™—1.

Introduce a small amount of the sample into the mass spectrometer via a suitable inlet
system (e.qg., direct infusion, GC, or LC).

lonize the sample using an appropriate method (e.g., Electron lonization - El, Electrospray
lonization - ESI).

Separate the resulting ions based on their mass-to-charge ratio in the mass analyzer.

Detect the ions to generate the mass spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physical and chemical properties of (1-Phenylpiperidin-
4-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150845#physical-and-chemical-properties-of-1-
phenylpiperidin-4-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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